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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Bromoisatin, a halogenated derivative

of isatin, which serves as a versatile building block in medicinal chemistry and organic

synthesis. Its unique chemical structure allows for diverse functionalization, making it a

valuable precursor for the development of novel therapeutic agents, particularly in the fields of

oncology and infectious diseases.[1] This document covers the chemical structure,

physicochemical properties, synthesis, and biological activities of 7-Bromoisatin, with a focus

on its role as a precursor to kinase inhibitors and apoptosis inducers.

Chemical Structure and Identification
7-Bromoisatin, also known as 7-Bromo-1H-indole-2,3-dione, is a heterocyclic compound

featuring an indole core bicyclic system with two carbonyl groups at positions 2 and 3, and a

bromine atom substituted at position 7 of the aromatic ring.
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Caption: 2D Chemical Structure of 7-Bromoisatin.[2]

Table 1: Chemical Identifiers for 7-Bromoisatin

Identifier Value Reference

IUPAC Name 7-bromo-1H-indole-2,3-dione [2]

CAS Number 20780-74-9 [2][3]

Molecular Formula C₈H₄BrNO₂ [2][3]

SMILES
C1=CC2=C(C(=C1)Br)NC(=O)

C2=O
[2][3]

InChI

InChI=1S/C8H4BrNO2/c9-5-3-

1-2-4-6(5)10-8(12)7(4)11/h1-

3H,(H,10,11,12)

InChIKey
OCVKSIWBTJCXPV-

UHFFFAOYSA-N
[3]

Physicochemical and Spectroscopic Properties
7-Bromoisatin typically appears as an orange to dark red crystalline powder.[1] It exhibits

moderate solubility in polar organic solvents like dimethylformamide (DMF) and dimethyl

sulfoxide (DMSO) but is largely insoluble in water.
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Table 2: Physicochemical Properties of 7-Bromoisatin

Property Value Reference

Molecular Weight 226.03 g/mol [2]

Monoisotopic Mass 224.94254 Da [2][4]

Melting Point 191-203 °C [3]

XLogP3 1.5 [2]

Topological Polar Surface Area 46.2 Å² [2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
2 [2]

Appearance
Orange to amber to dark red

powder/crystal
[1][3]

Table 3: Spectroscopic Data for 7-Bromoisatin

Spectroscopy Data Reference

¹H NMR
A spectrum is available for

viewing.
[5]

¹³C NMR
Data not explicitly found in

search results.

Mass Spectrometry

Predicted m/z: 225.94982

[M+H]⁺, 247.93176 [M+Na]⁺,

223.93526 [M-H]⁻

[4]

FT-IR (KBr-Pellet)
Spectrum available from Wiley-

VCH GmbH.
[2]

ATR-IR
Spectrum available from Bio-

Rad Laboratories, Inc.
[2]
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Synthesis and Reactivity
7-Bromoisatin is a synthetic compound not found in nature. It is typically prepared through the

electrophilic bromination of isatin or via a Sandmeyer-type cyclization of a substituted aniline.

Its reactive N-H bond and C3-carbonyl group make it an ideal starting material for generating a

diverse library of derivatives.[1]

Experimental Protocol: Synthesis of 7-Bromoisatin via
Sandmeyer Reaction
This protocol is adapted from the general Sandmeyer methodology used for isatin synthesis.[6]

Materials:

2-Bromo-6-aminoaniline

Chloral hydrate

Hydroxylamine hydrochloride

Concentrated Sulfuric Acid

Sodium sulfate, anhydrous

Hydrochloric acid

Water

Procedure:

Isonitrosoacetanilide Formation: In a round-bottom flask, dissolve 2-bromo-6-aminoaniline in

water and concentrated hydrochloric acid.

To this solution, add a solution of chloral hydrate and anhydrous sodium sulfate in water.

Heat the mixture and add a solution of hydroxylamine hydrochloride in water. Continue

heating under reflux until a precipitate forms.
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Cool the reaction mixture and collect the isonitroso-2'-bromo-6'-aminoacetanilide

intermediate by filtration. Wash with water and dry.

Cyclization: Add the dried intermediate in batches to pre-warmed concentrated sulfuric acid

(60-70 °C) with stirring.

After the addition is complete, heat the mixture carefully to around 80-90 °C and maintain for

a short period until the cyclization is complete (monitored by TLC).

Work-up: Carefully pour the reaction mixture onto crushed ice. The 7-Bromoisatin product

will precipitate.

Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is

neutral, and then wash with a small amount of cold ethanol.

Purification: Recrystallize the crude product from a suitable solvent such as ethanol or acetic

acid to yield pure 7-Bromoisatin.

Experimental Protocol: General Procedure for N-
Alkylation of 7-Bromoisatin
This protocol describes the substitution at the N1 position, a common first step for further

derivatization.[1]

Materials:

7-Bromoisatin

Anhydrous Dimethylformamide (DMF) or Acetone

Potassium carbonate (K₂CO₃)

Alkyl halide (e.g., methyl iodide, benzyl bromide)

Procedure:

Add 7-Bromoisatin (1.0 equiv.) and potassium carbonate (1.0-1.2 equiv.) to a round-bottom

flask containing anhydrous DMF or acetone.
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Stir the suspension at room temperature for 10-15 minutes.

Add the desired alkyl halide (1.1 equiv.) to the mixture.

Stir the reaction at room temperature until completion (monitored by TLC, typically a few

hours).

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl

acetate).

Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the N-alkylated 7-
Bromoisatin derivative.

Biological Activity and Mechanism of Action
Isatin and its derivatives are recognized for a wide spectrum of biological activities, including

anticancer, antiviral, and anti-inflammatory properties. The halogenated C7 position, as in 7-
Bromoisatin, has been shown to enhance inhibitory potency against various biological targets.

[1] A primary mechanism of anticancer activity for many isatin derivatives is the inhibition of

protein kinases, which are critical regulators of cell signaling pathways often dysregulated in

cancer.[7]

Multi-Kinase Inhibition and Apoptosis Induction
Derivatives of isatin have been developed as potent inhibitors of multiple protein kinases,

including Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR),

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Human Epidermal Growth

Factor Receptor 2 (HER2).[8] Inhibition of these kinases disrupts downstream signaling

pathways, leading to cell cycle arrest and the induction of apoptosis. The apoptotic pathway is

often triggered via the intrinsic (mitochondrial) pathway, involving the upregulation of the pro-

apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent

activation of initiator caspase-9 and executioner caspase-3.[8]
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Caption: Apoptosis induction by a multi-kinase inhibitor derived from isatin.[8]

Key Experimental Protocols
7-Bromoisatin is a key starting material for synthesizing libraries of compounds for screening.

Below are typical protocols for evaluating the biological activity of its derivatives.

Protocol: In Vitro Kinase Inhibition Assay
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This protocol provides a general framework for assessing the inhibitory activity of 7-
Bromoisatin derivatives against a specific protein kinase using a luminescence-based assay.

[6][7]

Materials:

Kinase of interest (e.g., CDK2, EGFR)

Kinase-specific substrate peptide

ATP

Kinase assay buffer (e.g., Kinase-Glo® Luminescent Kinase Assay kit)

Test compounds (derivatives of 7-Bromoisatin) dissolved in DMSO

Positive control inhibitor (e.g., Staurosporine)

White, opaque 96-well or 384-well plates

Plate reader capable of measuring luminescence

Procedure:

Compound Plating: Prepare serial dilutions of the test compounds and positive control in

DMSO. Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of the

assay plate. Include DMSO-only wells as a negative control (100% activity).

Kinase Reaction: Prepare a master mix containing the kinase assay buffer, the specific

kinase, and its peptide substrate.

Add the kinase/substrate mix to all wells. Incubate for 10-15 minutes at room temperature to

allow for inhibitor binding.

Initiate Reaction: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells

to start the kinase reaction. The final ATP concentration should be at or near the Km for the

specific kinase.
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Incubation: Incubate the plate at 30°C for 30-60 minutes.

Detection: Stop the reaction and detect kinase activity by adding the detection reagent (e.g.,

Kinase-Glo® reagent), which measures the amount of remaining ATP. Incubate as per the

manufacturer's instructions.

Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis: Calculate the percentage of kinase inhibition for each compound

concentration relative to the DMSO control. Plot the percent inhibition versus the log of the

compound concentration and fit the data using a sigmoidal dose-response curve to

determine the IC₅₀ value.

Protocol: Cell-Based Caspase-3/7 Activity Assay
This protocol measures the activation of executioner caspases in cells treated with 7-
Bromoisatin derivatives, indicating apoptosis induction.[9][10][11]

Materials:

Cancer cell line (e.g., HeLa, MCF-7)

Cell culture medium and supplements

Test compounds (derivatives of 7-Bromoisatin)

Apoptosis-inducing agent (e.g., Staurosporine) for positive control

Caspase-Glo® 3/7 Assay System (or similar) containing a luminogenic caspase-3/7

substrate (e.g., Z-DEVD-aminoluciferin)

White-walled, clear-bottom 96-well plates

Luminometer

Procedure:
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Cell Plating: Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow

them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the test compounds.

Include untreated cells (negative control) and cells treated with a known apoptosis inducer

like staurosporine (positive control). Incubate for a predetermined time (e.g., 24-48 hours).

Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room

temperature.

Lysis and Signal Generation: Add a volume of the Caspase-Glo® 3/7 Reagent equal to the

volume of cell culture medium in each well. Mix gently by orbital shaking. The reagent

contains a detergent to lyse the cells and the pro-luminescent substrate.

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

Measurement: Measure the luminescence of each well using a plate reader. The luminescent

signal is proportional to the amount of active caspase-3/7.

Data Analysis: Normalize the luminescence readings to the negative control to determine the

fold-increase in caspase activity for each treatment condition.

Conclusion
7-Bromoisatin is a synthetically accessible and highly versatile chemical scaffold. Its

predictable reactivity at multiple sites allows for the creation of diverse chemical libraries. The

demonstrated potential of its derivatives to act as potent multi-kinase inhibitors that can induce

apoptosis in cancer cells underscores its importance for drug discovery programs. The

protocols and data presented in this guide provide a solid foundation for researchers and drug

development professionals to explore the synthesis and biological evaluation of novel 7-
Bromoisatin-based compounds as potential therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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